zinc;carbanide;ethynylbenzene

Description

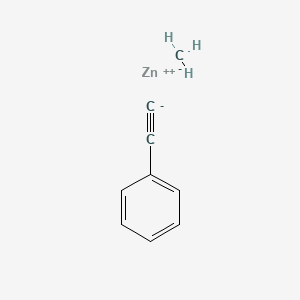

Zinc (Zn) is a transition metal with diverse applications in coordination chemistry, catalysis, and energy storage. Its compounds, such as zinc cyanide (Zn(CN)₂) and organozinc derivatives (e.g., dimethylzinc), exhibit unique electronic and structural properties . Carbanide, often associated with carbamate or urea-related structures, appears in organometallic contexts (e.g., dimethylzinc is labeled as "zinc; carbanide" in some sources, though this may reflect nomenclature inconsistencies) . Ethynylbenzene (C₆H₅C≡CH), an aromatic alkyne, is used in organic synthesis and electronic studies due to its reactive ethynyl group and symmetry-dependent electronic excitations .

Properties

CAS No. |

128812-12-4 |

|---|---|

Molecular Formula |

C9H8Zn |

Molecular Weight |

181.5 g/mol |

IUPAC Name |

zinc;carbanide;ethynylbenzene |

InChI |

InChI=1S/C8H5.CH3.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H3;/q2*-1;+2 |

InChI Key |

WGFVHZRFUVTVBQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[C-]#CC1=CC=CC=C1.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;carbanide;ethynylbenzene typically involves the reaction of zinc with carbanide and ethynylbenzene under controlled conditions. One common method involves the use of a zinc salt, such as zinc chloride, which reacts with carbanide and ethynylbenzene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Zinc;carbanide;ethynylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into other organometallic compounds.

Substitution: The ethynylbenzene moiety can undergo substitution reactions, where different functional groups replace the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and substituted benzene derivatives, while reduction can produce various zinc-organic compounds.

Scientific Research Applications

Zinc;carbanide;ethynylbenzene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biological systems and as a tool for studying zinc-related biochemical processes.

Medicine: Explored for its potential therapeutic applications, particularly in zinc supplementation and as a component of drug delivery systems.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of zinc;carbanide;ethynylbenzene involves its interaction with various molecular targets and pathways. Zinc plays a crucial role as a catalytic and structural component in many biochemical processes. The carbanide and ethynylbenzene moieties contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Zinc vs. Copper in Coordination Chemistry

Zinc(II) and copper(II) complexes derived from thiosemicarbazones show distinct biological and electronic behaviors:

Table 1: Comparison of Zinc and Copper Complexes

Zinc vs. Cadmium in Battery Technology

Zinc-air batteries outperform cadmium-based systems due to:

- Higher theoretical energy density : 1370 Wh/kg for Zn vs. ~500 Wh/kg for Cd .

- Eco-friendly profile : Zinc is less toxic and more abundant .

Comparison of Carbanide Derivatives

Carbanide vs. Carbamates

While "carbanide" in organometallic contexts refers to methyl-zinc bonds (e.g., dimethylzinc, [CH₃]₂Zn), classical carbamates (e.g., benzyl carbamates) differ structurally and functionally:

Table 2: Structural and Functional Differences

| Compound Type | Structure | Applications |

|---|---|---|

| Organozinc "Carbanide" | [CH₃]₂Zn (linear geometry) | Polymerization catalysts |

| Benzyl Carbamates | C₆H₅O(CO)NHR | Pharmaceuticals, agrochemicals |

Lithium-Carbanide Complexes

Compounds like lithium tributyllead carbanide ([Li(C₄H₉)₃Pb]⁻) highlight carbanide's role in stabilizing organometallic anions, contrasting with simpler carbamates lacking metal coordination .

Comparison of Ethynylbenzene with Similar Aryl Alkynes

Electronic Properties

Ethynylbenzene’s electronic excitations differ from substituted derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.